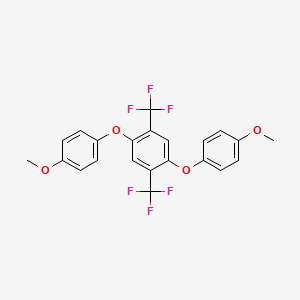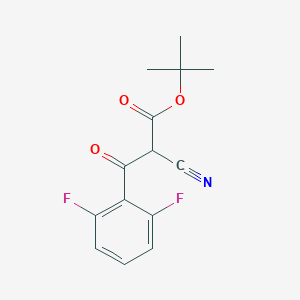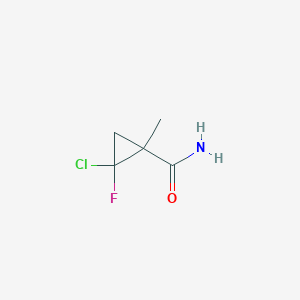![molecular formula C11H7F2NO2 B6301941 1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline CAS No. 2301850-20-2](/img/structure/B6301941.png)
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline, or DFMO, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound with a variety of biochemical and physiological effects, making it an invaluable tool for scientists and researchers. DFMO has been used in a number of studies on various subjects, and its potential for future research is vast.
科学研究应用
DFMO has been used in a number of scientific studies, particularly those related to cancer, inflammation, and drug metabolism. It has been used to study the effects of various drugs on the body, and its anti-inflammatory properties have been studied for potential therapeutic applications. Additionally, DFMO has been used to study the effects of various environmental toxins on the body, and to study the mechanisms of action of various hormones and neurotransmitters.
作用机制
DFMO works by inhibiting the enzyme ornithine decarboxylase (ODC), which is involved in the synthesis of polyamines. Polyamines are essential molecules involved in a variety of cellular processes, including cell growth and differentiation. By inhibiting the production of polyamines, DFMO prevents the cell from dividing and growing, which can lead to cell death. Additionally, DFMO has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
DFMO has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of polyamines and pro-inflammatory cytokines, as well as to increase the production of anti-inflammatory cytokines. Additionally, DFMO has been shown to inhibit the activity of various enzymes involved in drug metabolism, as well as to reduce the levels of certain hormones and neurotransmitters in the body.
实验室实验的优点和局限性
DFMO has several advantages for laboratory experiments. It is a highly versatile compound that can be used to study a wide range of biochemical and physiological processes. Additionally, it has a low toxicity and is relatively easy to synthesize. However, there are some limitations to using DFMO in laboratory experiments. It is not very soluble in water, and it has a relatively short half-life in the body, making it difficult to measure its effects over a long period of time.
未来方向
There are a number of potential future directions for DFMO research. One possible direction is to further explore its mechanism of action, particularly its effects on polyamine synthesis and pro-inflammatory cytokine production. Additionally, further research could be done to explore the potential therapeutic applications of DFMO, such as its ability to reduce inflammation and its potential to inhibit the activity of various enzymes involved in drug metabolism. Additionally, further research could be done to explore the effects of DFMO on various hormones and neurotransmitters, as well as its potential to reduce the levels of certain environmental toxins. Finally, further research could be done to explore the potential of DFMO as a tool for drug delivery, as well as its potential to be used in combination with other compounds to produce more effective therapeutic effects.
合成方法
DFMO can be synthesized in a variety of ways, including the reaction of 4-methyl-6-fluoroquinoline and 2,2-difluoroacetic acid, or the reaction of 4-methyl-6-fluoroquinoline and difluoroacetic anhydride. Other methods of synthesis include the reaction of 4-methyl-6-fluoroquinoline and difluoromethyl vinyl ether, or the reaction of 4-methyl-6-fluoroquinoline and difluoromethoxyacetic acid. Regardless of the method used, the resulting product is a white solid with a melting point of approximately 90°C.
属性
IUPAC Name |
2,2-difluoro-6-methyl-[1,3]dioxolo[4,5-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c1-6-2-3-7-4-9-10(5-8(7)14-6)16-11(12,13)15-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVDRRTWIBYGLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C=C1)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)





![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)


![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)
